molecular formula C22H25ClN6 B2678293 5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902039-40-1

5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2678293
CAS RN: 902039-40-1
M. Wt: 408.93
InChI Key: AVCQHKPBWJVDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

The molecular weight of this compound is 370.9 g/mol . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of this compound is 370.9 g/mol .

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have been exploring the synthesis of new derivatives of pyrazolo[1,5-a]pyrimidine for potential antibacterial applications. For instance, Rahmouni et al. (2014) described the synthesis of pyrazolo[3,4-d]pyrimidin-4-amines and their significant antibacterial activity (Rahmouni et al., 2014).

Anticancer and Antimicrobial Agents

Derivatives of pyrazolo[1,5-a]pyrimidine have also been synthesized with the aim of evaluating their potential as anticancer and antimicrobial agents. Hafez et al. (2016) synthesized compounds that exhibited higher anticancer activity than the reference drug doxorubicin and showed good to excellent antimicrobial activity (Hafez et al., 2016).

Inhibition of Mycobacterial ATP Synthase

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. Sutherland et al. (2022) highlighted the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amines and their structure–activity relationship, demonstrating potent in vitro growth inhibition of M.tb (Sutherland et al., 2022).

Synthesis of PROTAC Molecules

The synthesis of tert-butyl derivatives as intermediates in the production of target molecules for proteolysis targeting chimeras (PROTAC) has been explored. Zhang et al. (2022) reported the synthesis of such derivatives utilizing palladium-catalyzed Suzuki reactions, indicating their importance in the synthesis route of mTOR-targeted PROTAC molecules (Zhang et al., 2022).

Synthesis of Imidazoazines

Another study focused on the synthesis of imidazoazines through flash vacuum thermolysis of tert-butylimines, demonstrating the formation of various imidazoazine derivatives with excellent yields, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing novel heterocyclic compounds (Justyna et al., 2017).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the broad range of biological activities demonstrated by imidazole derivatives, there is potential for the development of new therapeutic agents based on this structure .

properties

IUPAC Name

5-tert-butyl-3-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6/c1-22(2,3)19-13-20(25-9-6-11-28-12-10-24-15-28)29-21(27-19)17(14-26-29)16-7-4-5-8-18(16)23/h4-5,7-8,10,12-15,25H,6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQHKPBWJVDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN3C=CN=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.